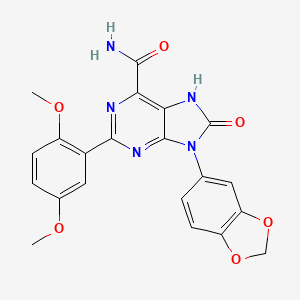

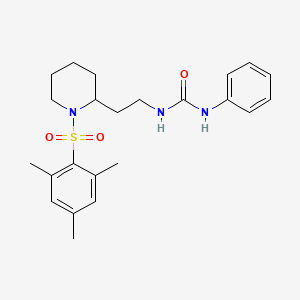

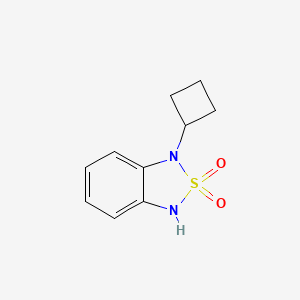

![molecular formula C18H9BrClF3N4 B3012237 3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 338953-44-9](/img/structure/B3012237.png)

3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their diverse biological activities and potential use in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has been extensively studied for its pharmacological properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the cyclization of hydrazones derived from aldehydes. For example, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was achieved through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Similarly, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines was accomplished using oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be confirmed using techniques such as single-crystal X-ray analysis, as was done for some of the synthesized compounds in the provided papers . The presence of halogen functionalities, such as bromine and chlorine, on the pyrimidine nucleus is a common feature that can be exploited for further chemical modifications.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including ring rearrangements like the Dimroth rearrangement . They can also participate in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, which are useful for introducing different substituents onto the pyrimidine ring . These reactions can be used to diversify the chemical structure and potentially modify the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary depending on the substituents attached to the core structure. For instance, the stability of these compounds can be influenced by the substitution pattern on the pyrimidine ring, with C-5-substituted analogues being more stable than their unsubstituted counterparts . The antimicrobial activity of some derivatives has been evaluated, showing variable and modest activities against different strains of bacteria and fungi . Additionally, the crystal structure and biological activity of a related compound were studied, revealing moderate anticancer activity .

科学的研究の応用

Preparation and Potential as Antiasthma Agents :

- Triazolo[1,5-c]pyrimidines, which share a structural similarity with the compound , have been found to be active as mediator release inhibitors, indicating potential utility in treating asthma (Medwid et al., 1990).

Synthesis and Electrophilic Substitutions :

- A series of pyrazolo[1,5-c]pyrimidines and their derivatives were synthesized, indicating the compound's potential as a versatile synthetic intermediate for various chemical transformations (Atta, 2011).

Crystal Structure and Anticancer Activity :

- The crystal structure of a derivative of the compound was synthesized and analyzed, revealing moderate anticancer activity, suggesting its potential in cancer research (Lu Jiu-fu et al., 2015).

Antibacterial Properties :

- Pyrazolo[3,4-b]pyridine-based heterocycles, related to the compound , have been synthesized and evaluated for their antibacterial properties, showing potential in the development of new antibacterial agents (Abdel‐Latif et al., 2019).

Synthesis and Diversification for Medicinal Chemistry :

- The compound's derivatives have been used for the synthesis of novel polyheterocyclic ring systems, which are important in medicinal chemistry for the development of new drugs (Tang et al., 2014).

Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Compounds :

- The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds has been explored, which is significant for creating new compounds with potential pharmaceutical applications (Abdelriheem et al., 2017).

将来の方向性

Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

作用機序

Target of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency toward thereverse transcriptase enzyme . This enzyme is crucial in the replication of retroviruses, making it a significant target in antiretroviral therapies.

Mode of Action

It’s known that molecules with a -cf3 group can enhance drug potency bylowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The compound is likely involved in theSuzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Result of Action

anti-cancer properties . For instance, certain compounds were found to have remarkable anticancer activity on HT-29 colon cancer cell lines .

Action Environment

It’s worth noting that the stability of organoboron reagents used in the suzuki–miyaura coupling reaction contributes to the success of the reaction . Therefore, the stability of this compound could be influenced by factors such as temperature, pH, and the presence of other chemicals.

特性

IUPAC Name |

3-bromo-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9BrClF3N4/c19-14-16(10-4-2-1-3-5-10)26-27-9-11(7-25-17(14)27)15-13(20)6-12(8-24-15)18(21,22)23/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUFDBJHMDOITG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2Br)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9BrClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

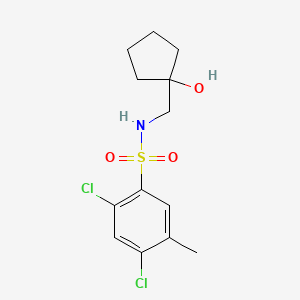

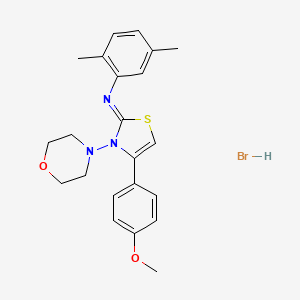

![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)

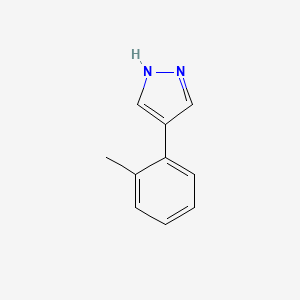

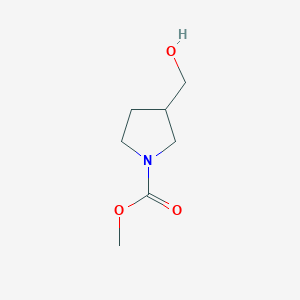

![Methyl 4-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3012164.png)

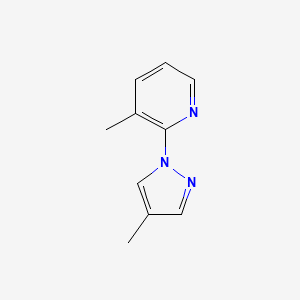

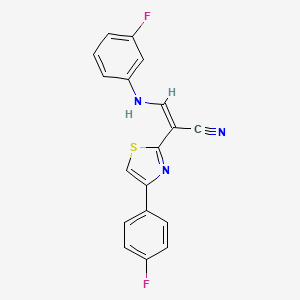

![1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3012167.png)

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012168.png)